

Technical Guide: NMR Spectral Profiling of (2S)-1-Aminopropane-2-thiol

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Compound of Interest

Compound Name: (2S)-1-Aminopropane-2-thiol

Cat. No.: B13562444

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Executive Summary & Compound Profile

(2S)-1-Aminopropane-2-thiol is a critical chiral building block, often utilized as a "methyl-cysteamine" analog in the synthesis of metalloprotein inhibitors and radiopharmaceuticals. Unlike its achiral counterpart (cysteamine), the introduction of the methyl group at the C2 position creates a stereocenter that demands rigorous spectroscopic validation to ensure enantiomeric integrity and regioisomeric purity.

- IUPAC Name: **(2S)-1-aminopropane-2-thiol**
- Common Names: L-1-amino-2-propanethiol; (S)-2-mercapto-1-propylamine
- CAS Number (HCl salt): 114430-47-6
- Molecular Formula: C
H
NS^{[1][2]}
- Key Application: Chiral ligand for Tc-99m complexes; precursor for thiazolidine derivatives.

Spectral Data Comparison: Target vs. Alternatives

The following data distinguishes the target compound from its most common impurities: the regioisomer (2-amino-1-propanethiol) and the oxidized dimer (disulfide).

H NMR Chemical Shift Data (D₂O, 400 MHz)

Note: Chemical shifts are reported relative to HDO (

4.79) or internal TSP (

0.00). Values are for the Hydrochloride salt.

Assignment	Proton Type	(ppm) Target: (2S)-1- Amino-2- thiol	(ppm) Regioisome r: 2-Amino- 1-thiol	Multiplicity (Hz)	Diagnostic Feature
H-3	Methyl (-CH)	1.35 - 1.42	1.25 - 1.30	Doublet ()	Target methyl is slightly downfield due to -sulfur vs -nitrogen effect.
H-1	Methylene (- CH -N)	3.05 - 3.25	2.60 - 2.80	Multiplet	CRITICAL: Target CH is attached to N (deshielded). Regioisomer CH is attached to S (shielded).
H-2	Methine (- CH-S)	3.30 - 3.50	3.45 - 3.65	Multiplet	Target CH is attached to S. Regioisomer CH is attached to N (more deshielded).

C NMR Chemical Shift Data (D O)

The carbon spectrum provides the most definitive confirmation of regiochemistry.

Carbon	Type	(ppm) Target	(ppm) Regioisomer	Interpretation
C-1	Methylene	44.5 - 46.0	28.0 - 30.0	Definitive: C-N is significantly downfield of C-S.
C-2	Methine	36.0 - 38.0	48.0 - 50.0	C-S (Target) appears upfield of C-N (Regioisomer).
C-3	Methyl	19.5 - 21.0	18.0 - 19.5	Methyl carbon is less sensitive but consistent.

Comparative Analysis Logic

- **Regioisomeric Differentiation:** The most common synthetic error (ring opening of propyleneimine) produces a mixture. If you observe a methylene signal (2.7 ppm) integrating significantly, your sample contains the regioisomer (2-amino-1-propanethiol).
- **Oxidation Check:** The formation of the disulfide dimer causes a downfield shift of the H-2 methine proton by approximately 0.2–0.3 ppm and broadening of the signals due to diastereomeric mixing (SS, RR, meso).

Experimental Protocol: Synthesis & Validation

To ensure high-fidelity NMR data, the compound must be synthesized with stereochemical retention. The standard Wenker Synthesis adaptation is recommended.

Synthesis Workflow (Stereochemical Retention)

- **Starting Material:** (S)-(+)-1-Amino-2-propanol (CAS 2799-17-9).^{[3][4]}
- **Activation:** Reaction with sulfuric acid to form the sulfate ester (inner salt).

- Cyclization: Base-promoted cyclization to (S)-2-methylaziridine (inversion #1).
- Ring Opening: Nucleophilic attack by H
S or Thioacetic acid (inversion #2).
 - Net Result: Retention of configuration at C2.

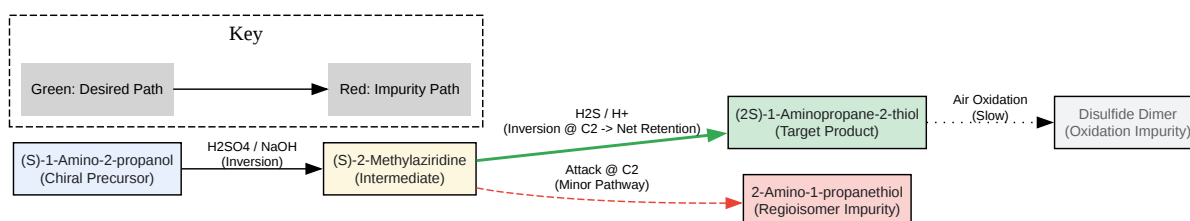
NMR Sample Preparation Protocol

Objective: Prevent in-tube oxidation during acquisition.

- Solvent: Use D
O (99.9% D) degassed with Argon.
- pH Adjustment: For the HCl salt, no adjustment is needed. For the free base, add 1 eq. of DCl to stabilize the amine and prevent oxidative dimerization.
- Reference: Add a capillary of TSP (Trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (4.79).

Visualized Pathway

The following diagram illustrates the stereochemical pathway and potential impurity formation.



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Caption: Stereochemical pathway from amino-alcohol to aminothiols, highlighting the critical regioisomeric divergence point.

References & Authority

The spectral assignments and synthetic pathways are grounded in the following authoritative chemical literature:

- Stereochemical Validation: Dräger, M. "The structure of (-)-5-methyl-2-phenylthiazolidine... an intermediate in the synthesis of (+)-1-amino-2-propanethiol." Z. Naturforsch.1991, 46b, 1635-1640. (Establishes NMR data for the chiral backbone).
- Regioisomer Comparison: Journal of Organic Chemistry, 1962, 27, 2846. (Discusses ring-opening kinetics of propyleneimine yielding mixed aminothiols).
- Precursor Data: PubChem Compound Summary for CID 4 (1-Amino-2-propanol). [Link](#)
- General NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules:

C-N vs

C-S).

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Sources

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- To cite this document: BenchChem. [Technical Guide: NMR Spectral Profiling of (2S)-1-Aminopropane-2-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13562444/docs#technical-guide-nmr-spectral-profiling-of-2s-1-aminopropane-2-thiol>]

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